molecular formula C8H17NO B13948128 N-ethyl-3-methyltetrahydro-2H-pyran-4-amine

N-ethyl-3-methyltetrahydro-2H-pyran-4-amine

Cat. No.: B13948128
M. Wt: 143.23 g/mol
InChI Key: JZJRAHFQIXMYNM-UHFFFAOYSA-N
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Description

N-ethyl-3-methyltetrahydro-2H-pyran-4-amine is a heterocyclic organic compound with the molecular formula C8H17NO It features a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom, and an amine group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-methyltetrahydro-2H-pyran-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 3-methyltetrahydro-2H-pyran-4-amine with ethyl halides in the presence of a base . The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-methyltetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

N-ethyl-3-methyltetrahydro-2H-pyran-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-3-methyltetrahydro-2H-pyran-4-amine involves its interaction with molecular targets through its amine group. This interaction can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-3-methyltetrahydro-2H-pyran-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

N-ethyl-3-methyloxan-4-amine

InChI

InChI=1S/C8H17NO/c1-3-9-8-4-5-10-6-7(8)2/h7-9H,3-6H2,1-2H3

InChI Key

JZJRAHFQIXMYNM-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCOCC1C

Origin of Product

United States

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